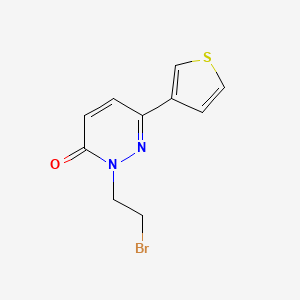

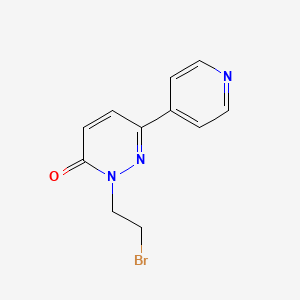

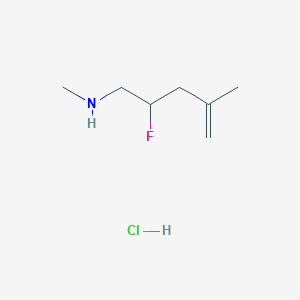

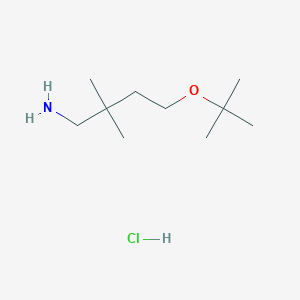

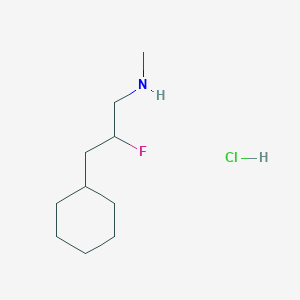

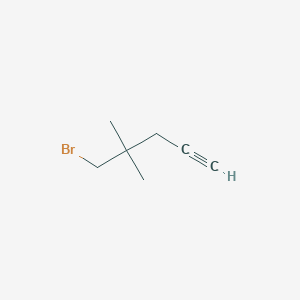

![molecular formula C8H13F2N3 B1492331 {3-[1-(difluorométhyl)-1H-pyrazol-4-yl]propyl}(méthyl)amine CAS No. 2097978-14-6](/img/structure/B1492331.png)

{3-[1-(difluorométhyl)-1H-pyrazol-4-yl]propyl}(méthyl)amine

Vue d'ensemble

Description

The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Applications De Recherche Scientifique

Difluorométhylation en fin de synthèse

Difluorométhylation en fin de synthèse : est un processus qui permet l’introduction de groupes difluorométhyles dans des molécules complexes à un stade avancé de leur synthèse. Cette technique est particulièrement précieuse en chimie médicinale, où elle peut modifier considérablement l’activité biologique d’un composé . Le composé en question peut être utilisé comme réactif ou intermédiaire dans ces modifications en fin de synthèse, permettant d’accéder à de nouvelles molécules ayant des applications pharmaceutiques potentielles.

Agents antifongiques

Le groupe difluorométhyle est une caractéristique courante de nombreux agents antifongiques. Les composés contenant ce groupe ont montré une activité puissante contre une variété de champignons phytopathogènes . Cela fait de « {3-[1-(difluorométhyl)-1H-pyrazol-4-yl]propyl}(méthyl)amine » un candidat au développement de nouveaux fongicides, qui pourraient être utilisés pour protéger les cultures et gérer les maladies fongiques en agriculture.

Conception et développement de médicaments

En matière de conception et de développement de médicaments, l’introduction d’un groupe difluorométhyle peut améliorer la stabilité métabolique et les propriétés pharmacocinétiques d’un médicament. Le composé en question pourrait servir de bloc de construction pour la synthèse de nouveaux candidats médicaments, où le groupe difluorométhyle pourrait conférer une efficacité améliorée ou une toxicité réduite .

Radiomarquage pour l’imagerie

Le groupe difluorométhyle peut être utilisé dans le radiomarquage des biomolécules, ce qui est une étape cruciale dans le développement d’agents d’imagerie pour la tomographie par émission de positons (TEP). Le composé pourrait être utilisé pour introduire des groupes difluorométhyles dans des peptides, des protéines ou d’autres grandes biomolécules, permettant leur utilisation en imagerie médicale pour diagnostiquer et surveiller les maladies .

Synthèse d’agrochimiques

Le motif structurel présent dans « this compound » se retrouve également dans un certain nombre d’agrochimiques, en particulier les fongicides. Le composé pourrait être utilisé pour synthétiser de nouveaux agrochimiques qui offrent une protection accrue contre les ravageurs et les maladies, contribuant ainsi à une productivité agricole accrue .

Mécanisme D'action

Target of Action

The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH by {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .

Pharmacokinetics

The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.

Result of Action

The result of the action of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .

Action Environment

The action, efficacy, and stability of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments include its low cost, high reactivity, and versatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not yet fully understood.

Orientations Futures

There are a number of potential future directions for {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug delivery and drug development. Finally, further research could be conducted to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of polymers.

Propriétés

IUPAC Name |

3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEACVCPPKAPBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

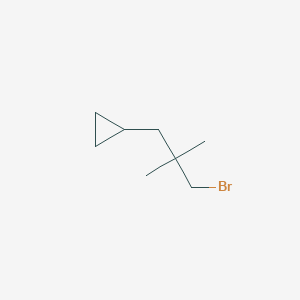

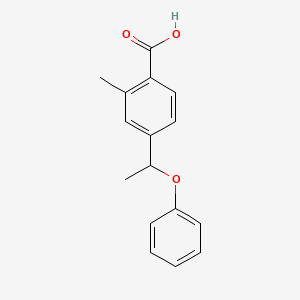

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

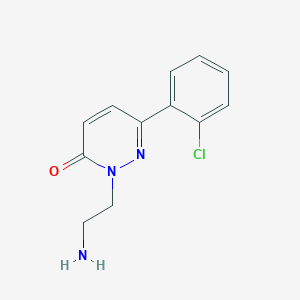

![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)

![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)